molecular formula C15H14N4O4 B5523962 3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid

3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid

Cat. No.: B5523962
M. Wt: 314.30 g/mol
InChI Key: AZYWKIIWRUIEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10150494 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic System Construction

The construction of heterocyclic systems, such as the 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine heterocyclic system, has attracted attention for possible drug modification and the development of novel materials with unique physical properties. Such systems are synthesized through reactions involving compounds like ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol, showcasing their versatility in chemical synthesis (Konstantinova et al., 2020).

Biological Activity of Azines

Studies on biologically active azines, particularly diazines and their pyrimidine hetero analogs like oxo derivatives of unsaturated 1,3-oxazines, have shown that these compounds exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects. This highlights their potential as starting points for the synthesis of new biologically active compounds (Ovsyannikova et al., 2016).

Oxidative Cross-Coupling for β-Azolyl Propanoic Acid Derivatives

The oxidative heteroarylation of unactivated C(sp3)-H bonds with azole C(sp2)-H bonds via copper or nickel catalysis has been developed to provide a rapid pathway to β-azolyl propanoic acid derivatives. These derivatives are frequently found in biologically active molecules and pharmaceuticals, indicating their importance in drug development (Tan et al., 2017).

Cyclization by N-Nucleophiles

The development of new preparation methods for derivatives of 1,4-dihydro-1,2,4-triazino[4,3-a]-, 2-aryl-1(9)H-, and 1-R-imidazo[1,2-a]benzimidazole based on 1-acylmethylbenzimidazole-2-sulfonic acids demonstrates the chemical versatility of these compounds. Their reactions with 2-aminoethanol produce compounds of previously unknown polycyclic systems, expanding the scope of heterocyclic chemistry (Kuz’menko et al., 2014).

Pyrazolo and Triazine Derivatives Synthesis

The reactions of 4-oxo benz[1,3-e]oxazinium perchlorates with α-aminoazoles leading to the formation of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]1,3,5]triazine series derivatives underscore the compound's utility in generating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Zamigailo et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not known at this time . As with any chemical, appropriate safety precautions should be taken when handling it.

Properties

IUPAC Name

3-[3-oxo-5-(2-oxopropyl)-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-9(20)8-18-11-4-2-3-5-12(11)19-15(18)16-14(23)10(17-19)6-7-13(21)22/h2-5H,6-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYWKIIWRUIEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=CC=CC=C2N3C1=NC(=O)C(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.